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molecular formula C5H13N3O B1339661 (2-Amino-2-methyl-propyl)-urea CAS No. 87484-83-1

(2-Amino-2-methyl-propyl)-urea

Cat. No. B1339661
M. Wt: 131.18 g/mol
InChI Key: IJPSRXDFSSPKQT-UHFFFAOYSA-N
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Patent
US04810717

Procedure details

Alternatively, the urea of this example was prepared as follows: A mixture of 26.5 g (0.3 mol) of 1,2-diamino-2-methylpropane, and 18 g (0.3 mol) of urea in 150 ml of water was refluxed for 4 hours. The mixture was evaporated in vacuo. The residue was dissolved in chloroform, filtered and evaporated to form a solid which was recrystallized in ethyl acetate to give 15 g of product (38%), m.p. 87°-90° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH2:6])([CH3:5])[CH3:4].[NH2:7][C:8](N)=[O:9]>O>[CH3:4][C:3]([NH2:6])([CH3:5])[CH2:2][NH:1][C:8]([NH2:7])=[O:9]

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
18 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to form a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(CNC(=O)N)(C)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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